Cas no 91907-40-3 (5-Methyl-2-piperidin-1-yl-phenylamine)

5-Methyl-2-piperidin-1-yl-phenylamine is a substituted phenylamine derivative featuring a piperidine moiety at the ortho position relative to the amine group, with an additional methyl substituent at the meta position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s piperidine ring enhances its solubility in organic solvents, while the aromatic amine functionality allows for further derivatization, such as diazotization or condensation reactions. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules and heterocyclic compounds.
5-Methyl-2-piperidin-1-yl-phenylamine structure
91907-40-3 structure
Product name:5-Methyl-2-piperidin-1-yl-phenylamine
CAS No:91907-40-3
MF:C12H18N2
MW:190.28472
MDL:MFCD08691832
CID:997611
PubChem ID:17605649

5-Methyl-2-piperidin-1-yl-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(piperidin-1-yl)aniline
    • 5-METHYL-2-(1-PIPERIDINYL)ANILINE
    • 5-methyl-2-(1-piperidinyl)aniline(SALTDATA: FREE)
    • 5-methyl-2-piperidin-1-ylaniline
    • CHEMBRDG-BB 9015066
    • 5-methyl-2-piperidin-1-yl-aniline
    • 5-METHYL-2-PIPERIDIN-1-YL-PHENYLAMINE
    • SCHEMBL3485996
    • 91907-40-3
    • MFCD08691832
    • FT-0681369
    • SILRIKUXTCVQEC-UHFFFAOYSA-N
    • AKOS000100967
    • DTXSID00589744
    • BB 0304808
    • BS-36506
    • SB42055
    • 5-Methyl-2-(1-piperidinyl)benzenamine
    • DB-398691
    • 5-Methyl-2-piperidin-1-yl-phenylamine
    • MDL: MFCD08691832
    • Inchi: InChI=1S/C12H18N2/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
    • InChI Key: SILRIKUXTCVQEC-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)N2CCCCC2)N

Computed Properties

  • Exact Mass: 190.14700
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 29.26000
  • LogP: 3.21370

5-Methyl-2-piperidin-1-yl-phenylamine Security Information

  • HazardClass:IRRITANT

5-Methyl-2-piperidin-1-yl-phenylamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-2-piperidin-1-yl-phenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M726083-50mg
5-Methyl-2-piperidin-1-yl-phenylamine
91907-40-3
50mg
$ 50.00 2022-06-03
TRC
M726083-500mg
5-Methyl-2-piperidin-1-yl-phenylamine
91907-40-3
500mg
$ 135.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051173-2.500g
5-Methyl-2-(1-piperidinyl)aniline
91907-40-3
2.500g
5331CNY 2021-05-07
abcr
AB221683-1g
5-Methyl-2-(1-piperidinyl)aniline, 95%; .
91907-40-3 95%
1g
€230.10 2024-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784600-25g
5-Methyl-2-(piperidin-1-yl)aniline
91907-40-3 98%
25g
¥25543.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784600-5g
5-Methyl-2-(piperidin-1-yl)aniline
91907-40-3 98%
5g
¥8283.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051173-500mg
5-Methyl-2-(1-piperidinyl)aniline
91907-40-3
500mg
1966CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784600-250mg
5-Methyl-2-(piperidin-1-yl)aniline
91907-40-3 98%
250mg
¥1404.00 2024-04-25
abcr
AB221683-250mg
5-Methyl-2-(1-piperidinyl)aniline, 95%; .
91907-40-3 95%
250mg
€168.30 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784600-1g
5-Methyl-2-(piperidin-1-yl)aniline
91907-40-3 98%
1g
¥2264.00 2024-04-25

Additional information on 5-Methyl-2-piperidin-1-yl-phenylamine

Introduction to 5-Methyl-2-piperidin-1-yl-phenylamine (CAS No. 91907-40-3)

5-Methyl-2-piperidin-1-yl-phenylamine, identified by its Chemical Abstracts Service (CAS) number 91907-40-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperidine ring and an amine substituent on a phenyl ring, has garnered attention due to its structural versatility and potential biological activities. The presence of the methyl group and the piperidin-1-yl moiety contributes to its unique pharmacophoric properties, making it a valuable scaffold for drug discovery and development.

The compound’s structure is characterized by a benzene ring substituted with a piperidine derivative at the 2-position and an amine group at the 1-position. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological pathways. The 5-methyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability—a critical factor in drug efficacy.

In recent years, there has been growing interest in exploring the pharmacological potential of 5-methyl-2-piperidin-1-yl-phenylamine and its derivatives. Research has indicated that this compound may exhibit properties relevant to central nervous system (CNS) modulation, making it a candidate for investigating therapeutic applications in neurological disorders. Studies have begun to uncover its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of 5-methyl-2-piperidin-1-yl-phenylamine is its potential as a lead compound for developing novel therapeutics. Its structural features allow for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, derivatization at the phenyl ring or the piperidine moiety could enhance binding affinity or selectivity for specific biological targets. This flexibility underscores its importance in medicinal chemistry efforts aimed at addressing unmet medical needs.

Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 5-methyl-2-piperidin-1-yl-phenylamine. These methodologies enable researchers to predict biological activity with greater precision, reducing the reliance on empirical testing. By leveraging these tools, scientists can rapidly assess the potential of this compound across multiple therapeutic areas, streamlining the drug discovery pipeline.

The synthesis of 5-methyl-2-piperidin-1-yl-phenylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic routes often include nucleophilic substitution reactions, reductive amination, and cyclization steps to construct the core piperidine ring fused with the phenyl moiety. The introduction of the methyl group typically occurs during later stages of synthesis to achieve regioselectivity and functional group compatibility.

In terms of physicochemical properties, 5-methyl-2-piperidin-1-yl-phenylamine exhibits characteristics that make it suitable for further development. Its solubility profile, melting point, and stability under various conditions are critical parameters that influence its formulation as a drug candidate. Additionally, its interaction with metabolic enzymes such as cytochrome P450 (CYP) enzymes must be evaluated to assess potential drug-drug interactions and metabolic clearance rates.

The compound’s potential therapeutic applications extend beyond CNS disorders. Preliminary research suggests that derivatives of 5-methyl-2-piperidin-1-yl-phenylamine may have utility in treating inflammatory conditions by modulating immune responses. The amine group provides a site for interaction with inflammatory mediators, while the piperidine ring can enhance binding affinity to specific receptors involved in inflammation pathways.

As research progresses, collaborations between academic institutions and pharmaceutical companies are likely to play a crucial role in advancing the development of 5-methyl-2-piperidin-1-yl-phenylamine based therapies. These partnerships can leverage expertise in synthetic chemistry, pharmacology, and clinical development to bring novel treatments to fruition more efficiently. The growing body of literature on this compound underscores its significance as a molecular scaffold with broad therapeutic potential.

The regulatory landscape also plays a vital role in guiding the development of new pharmaceuticals like 5-methyl-2-piperidin-1-yiiphenyiamine (CAS No. 91907403). Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that safety and efficacy are rigorously evaluated before clinical use. This rigorous approach is essential for translating laboratory findings into safe and effective treatments for patients worldwide.

In conclusion,5-Methyl - 2 - piper id ine - 1 - yl - phen y lami ne represents a promising area of investigation within pharmaceutical chemistry Its unique structural features offer opportunities for developing novel therapeutics across multiple disease indications Further research into its biological activity synthetic methodologies physicochemical properties will undoubtedly contribute valuable insights into its potential as a drug candidate In an era where targeted therapies are increasingly sought after this compound stands out as a beacon of innovation in medicinal chemistry

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(CAS:91907-40-3)5-Methyl-2-piperidin-1-yl-phenylamine
A1192368
Purity:99%
Quantity:5g
Price ($):436.0